molecular formula C13H22F2N2O2 B11788561 Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate

Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate

Cat. No.: B11788561
M. Wt: 276.32 g/mol
InChI Key: LROGBRUXGBXHJM-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate is a carbamate-protected amine featuring a cyclopropane ring fused to a pyrrolidine moiety substituted with a difluoromethyl group. The tert-butyl carbamate group enhances stability during synthetic processes, while the difluoromethyl substituent modulates electronic and steric properties, influencing bioavailability and target binding .

Properties

Molecular Formula

C13H22F2N2O2

Molecular Weight

276.32 g/mol

IUPAC Name

tert-butyl N-[1-[4-(difluoromethyl)pyrrolidin-3-yl]cyclopropyl]carbamate

InChI

InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-13(4-5-13)9-7-16-6-8(9)10(14)15/h8-10,16H,4-7H2,1-3H3,(H,17,18)

InChI Key

LROGBRUXGBXHJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CNCC2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and reaction temperatures to ensure efficient synthesis. The exact methods can vary depending on the desired scale of production and the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane. The reaction conditions, such as temperature and reaction time, can significantly influence the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or modulate protein-protein interactions, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl (1-(4-(fluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate

  • Structural Difference : Replaces the difluoromethyl group with a fluoromethyl substituent.
  • Lower molecular weight (C₁₃H₂₁FN₂O₂ vs. C₁₄H₂₂F₂N₂O₂ for the main compound).

tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid)

  • Structural Difference : Lacks the difluoromethyl group and incorporates an oxalic acid counterion. The stereochemistry (3R) is explicitly defined.
  • Impact :
    • Increased solubility due to the oxalic acid salt (molecular weight: 542.67 g/mol vs. ~288 g/mol for the main compound).
    • Chiral specificity makes it valuable in asymmetric synthesis, whereas the main compound’s stereochemical configuration is unspecified .

tert-Butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate

  • Structural Difference : Replaces the pyrrolidine-difluoromethyl-cyclopropane system with a pyrazole-fluoropyridine-cyclopropane scaffold.
  • Fluorine at the pyridine position may alter metabolic stability compared to the main compound’s aliphatic difluoromethyl group .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Insights
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate C₁₄H₂₂F₂N₂O₂ ~288 Difluoromethyl, cyclopropane Moderate lipophilicity; stable to basic conditions
Tert-butyl (1-(4-(fluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate C₁₃H₂₁FN₂O₂ ~272 Fluoromethyl Lower metabolic resistance; discontinued
tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) C₂₆H₄₆N₄O₈ 542.67 Oxalic acid salt, R-configuration High aqueous solubility; chiral specificity

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